

# spectroscopic analysis of but-3-enamide versus its saturated analog

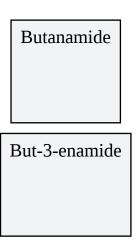
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Compound of Interest		
Compound Name:	but-3-enamide;hydron	
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## A Comparative Spectroscopic Analysis: But-3enamide vs. Butanamide

This guide provides a detailed comparative analysis of the spectroscopic properties of but-3-enamide and its saturated analog, butanamide. The presence of a terminal double bond in but-3-enamide introduces distinct features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra (MS) when compared to the fully saturated butanamide. This analysis is intended for researchers, scientists, and drug development professionals who utilize these techniques for molecular characterization.

#### **Molecular Structures**



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Caption: Molecular structures of But-3-enamide and Butanamide.

## Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the presence of peaks associated with the C=C double bond in but-3-enamide, which are absent in butanamide.

Functional Group	Vibration Mode	But-3-enamide (cm <sup>-1</sup> ) (Typical)	Butanamide (cm <sup>-1</sup> ) (Typical)
N-H	Stretch (Amide)	3350, 3180	3350, 3180
С-Н	sp <sup>2</sup> Stretch (Vinylic)	~3080	Absent
С-Н	sp³ Stretch (Aliphatic)	~2930	~2960, 2875
C=O	Stretch (Amide I)	~1655	~1655
N-H	Bend (Amide II)	~1620	~1620
C=C	Stretch	~1640	Absent
=C-H	Bend (Out of Plane)	~990, ~910	Absent

## <sup>1</sup>H NMR Spectroscopy

The  $^1H$  NMR spectrum of but-3-enamide exhibits characteristic signals for vinylic protons in the downfield region (5-6 ppm), which are not present in the spectrum of butanamide. The protons on the  $\alpha$ -carbon in but-3-enamide also show a different splitting pattern due to coupling with the vinylic protons.

But-3-enamide (Typical Chemical Shifts and Splitting)



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
-NH <sub>2</sub>	~7.0-7.5	Broad Singlet	-
-CH=	~5.8-6.0	Multiplet	J_trans = ~17, J_cis = ~10, J_vicinal = ~7
=CH <sub>2</sub>	~5.1-5.3	Multiplet	J_trans = ~17, J_cis = ~10, J_geminal = ~2
-CH <sub>2</sub> -	~3.1	Doublet of Doublets	J_vicinal = ~7

#### Butanamide (Typical Chemical Shifts and Splitting)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
-NH <sub>2</sub>	~6.5-7.0	Broad Singlet	-
-CH <sub>2</sub> - (α)	~2.2	Triplet	J = ~7
-CH <sub>2</sub> - (β)	~1.6	Sextet	J = ~7
-CH₃	~0.9	Triplet	J = ~7

## <sup>13</sup>C NMR Spectroscopy

The presence of the alkene functionality in but-3-enamide results in two sp² hybridized carbon signals in its ¹³C NMR spectrum, which are absent in the butanamide spectrum.



Carbon	But-3-enamide (ppm) (Typical)	Butanamide (ppm) (Typical)
C=O	~175	~178
-CH=	~135	Absent
=CH <sub>2</sub>	~118	Absent
-CH <sub>2</sub> - (α)	~42	~38
-CH <sub>2</sub> - (β)	Absent	~19
-CH₃	Absent	~13

## **Mass Spectrometry**

The mass spectra of both compounds will show a molecular ion peak. The fragmentation patterns will differ due to the presence of the double bond in but-3-enamide, which can influence fragmentation pathways. A common fragmentation for primary amides is the McLafferty rearrangement.

Ion	But-3-enamide (m/z)	Butanamide (m/z)	Notes
[M] <sup>+</sup>	85	87	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	69	71	Loss of amino group
[C₃H₅]+	41	41	Allyl cation for but-3- enamide, propyl fragment for butanamide
[C <sub>2</sub> H <sub>4</sub> NO] <sup>+</sup>	58	58	McLafferty rearrangement product

# **Experimental Protocols**



The following are general protocols for the spectroscopic analyses discussed. Instrument parameters may be optimized for specific samples.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm<sup>-1</sup>. The background is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity. For <sup>1</sup>H NMR, the acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) are set, and the spectrum is acquired. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.
- Data Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm). The integration of signals (for ¹H NMR), chemical shifts, and splitting patterns are analyzed to elucidate the molecular structure.

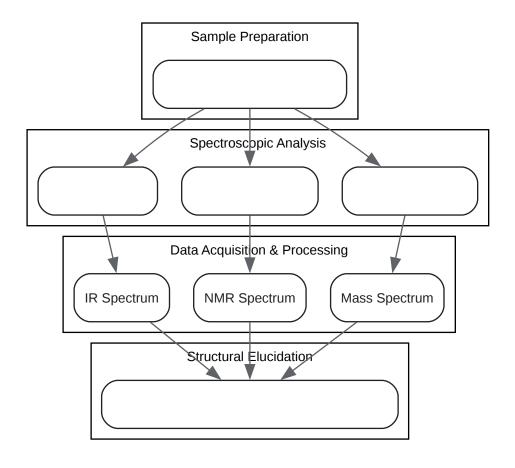
### Mass Spectrometry (MS)



- Sample Preparation: A small amount of the sample is introduced into the mass spectrometer.
  For volatile compounds, this can be via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is dissolved in a suitable solvent.
- Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common technique for GC-MS, which results in significant fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

## **Spectroscopic Analysis Workflow**





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Caption: General workflow for spectroscopic analysis.

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